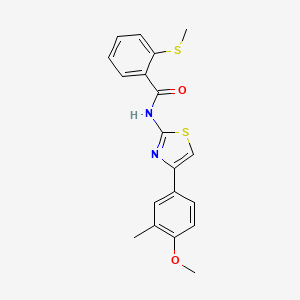

1-(3-Aminophenyl)-1,3-dimethylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for “1-(3-Aminophenyl)-1,3-dimethylurea” are not available, there are general methods for synthesizing similar compounds. For instance, a new synthetic protocol for the preparation of N-arylamides was developed via the hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines .

Chemical Reactions Analysis

The chemical reactions involving a compound depend on its structure and functional groups. While specific reactions for “this compound” are not available, boronic acids, which can be related to aminophenyl compounds, have been reviewed for their diverse uses and applications .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

1-(3-Aminophenyl)-1,3-dimethylurea has been instrumental in the synthesis of cyclic depsipeptides and other complex molecules. For instance, it reacts with α-hydroxycarboxylic acids to form diamides, which upon selective cleavage yield carboxylic acids. These acids have been used to construct peptides incorporating repetitive α-aminoisobutyric-acid units, leading to the creation of various cyclic depsipeptides (Obrecht & Heimgartner, 1987). Furthermore, its derivatives have been explored as novel reagents for the protection of carboxylic acids in peptide synthesis, demonstrating stability under basic conditions and the ability to regenerate corresponding carboxylic acids (Arai et al., 1998).

Photophysical Properties

The compound and its derivatives exhibit unique photophysical properties, making them valuable for the development of electroluminescent materials and organic light-emitting diodes (OLEDs). Research has highlighted the synthesis of color-tunable emitting amorphous molecular materials that show intense fluorescence emission and function as excellent materials for OLEDs, emitting multicolor light including white (Doi et al., 2003). Additionally, its use in the exploration of optoelectronic and charge transport properties of Pechmann dyes has been investigated for potential OLED applications (Wazzan & Irfan, 2019).

Biological Applications

Its role extends into biological applications, particularly in apoptosis induction and the study of DNA adducts. Compounds derived from this compound have been identified as potent apoptosis inducers, showing significant activity in cancer cell lines and suggesting potential as anticancer agents (Kemnitzer et al., 2004). Moreover, it has been involved in studies of DNA adduct formation in relation to carcinogenesis, although specific findings on this compound were not detailed in the available literature.

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 1-(3-Aminophenyl)-1,3-dimethylurea is the Proto-oncogene tyrosine-protein kinase Src . This protein plays a crucial role in the regulation of cellular processes including cell division, survival, migration, and adhesion .

Mode of Action

This compound interacts with its target, the Proto-oncogene tyrosine-protein kinase Src, to exert its effects .

Biochemical Pathways

Given its target, it is likely that it impacts pathways regulated by the proto-oncogene tyrosine-protein kinase src . These could include pathways involved in cell growth, proliferation, differentiation, and survival .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body .

Result of Action

Given its target, it is likely to influence cellular processes such as cell growth, proliferation, and survival . .

Análisis Bioquímico

Biochemical Properties

1-(3-Aminophenyl)-1,3-dimethylurea may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well defined . It may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound may vary with different dosages in animal models . Specific details about threshold effects, as well as any toxic or adverse effects at high doses, are not well established .

Metabolic Pathways

The metabolic pathways that this compound is involved in, including any enzymes or cofactors it interacts with, are not well known .

Transport and Distribution

It may interact with transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well defined . It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

1-(3-aminophenyl)-1,3-dimethylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-11-9(13)12(2)8-5-3-4-7(10)6-8/h3-6H,10H2,1-2H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZKYZXZGIOJMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N(C)C1=CC=CC(=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B2697378.png)

![2,5-Dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2697380.png)

![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2697384.png)

![1-[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine](/img/structure/B2697391.png)